REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[CH2:6][N:7]1[CH:11]=[CH:10][N:9]=[C:8]1[CH:12]=O)([O-])=O>C(O)C>[N:9]1[CH:10]=[CH:11][N:7]2[CH2:6][C:5]3[CH:14]=[CH:15][CH:16]=[CH:17][C:4]=3[NH:1][CH2:12][C:8]=12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(CN2C(=NC=C2)C=O)C=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
To the filtrate is added 0.5 g of 10% Pd/C
|
Type
|
ADDITION
|
Details
|
An additional 0.5 g of 10% Pd/C is added
|
Type
|
WAIT
|
Details
|
hydrogenation continued for 25 hours at 65 psi
|
Duration
|
25 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
the cake washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated in vacuo to a residue which
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in methylene chloride
|
Type
|
ADDITION
|
Details
|
treated with activated carbon
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth and hexanes
|
Type
|
ADDITION
|
Details
|
added to the filtrate at the boil
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1CNC1=C(C2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.86 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |